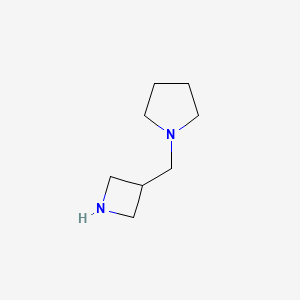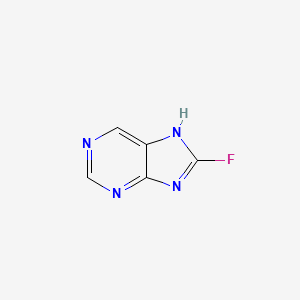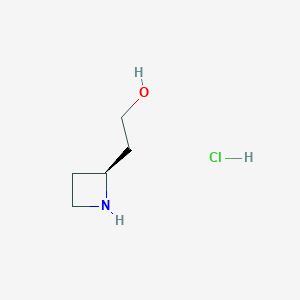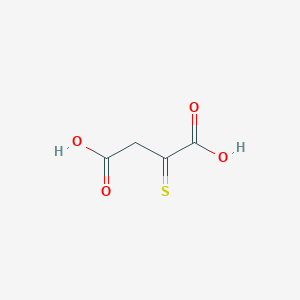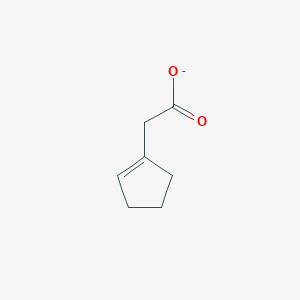![molecular formula C9H11NO B15072699 [4-(Aziridin-1-yl)phenyl]methanol CAS No. 753412-86-1](/img/structure/B15072699.png)
[4-(Aziridin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aziridin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of an aziridine ring attached to a phenyl group, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aziridin-1-yl)phenyl]methanol typically involves the reaction of 4-nitrobenzyl alcohol with aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Aziridin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN₃) or halides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in DMF or halides in polar aprotic solvents.
Major Products:
- Oxidation products include aldehydes and ketones.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Aziridin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Its aziridine ring can act as a reactive site for covalent modification of biomolecules, aiding in the investigation of biological pathways .
Medicine: In medicine, this compound is explored for its potential as a pharmacophore in drug design. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological targets, making it a candidate for the development of enzyme inhibitors and other therapeutic agents .
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of [4-(Aziridin-1-yl)phenyl]methanol involves the reactivity of the aziridine ring. The aziridine ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Vergleich Mit ähnlichen Verbindungen
[4-(Aziridin-1-yl)phenyl]methane: Similar structure but lacks the hydroxyl group.
[4-(Aziridin-1-yl)phenyl]ethanol: Similar structure with an ethyl group instead of a methanol moiety.
[4-(Aziridin-1-yl)phenyl]acetone: Similar structure with a ketone group instead of a methanol moiety.
Uniqueness: The presence of the hydroxyl group in [4-(Aziridin-1-yl)phenyl]methanol provides additional reactivity and potential for hydrogen bonding, which can influence its interactions with biological targets and its solubility in various solvents. This makes it a versatile compound for a wide range of applications compared to its analogs .
Eigenschaften
CAS-Nummer |
753412-86-1 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
[4-(aziridin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H11NO/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,11H,5-7H2 |
InChI-Schlüssel |
ROYDAIJKJCETMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


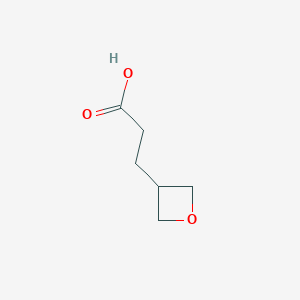

![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
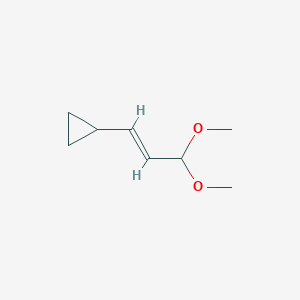
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
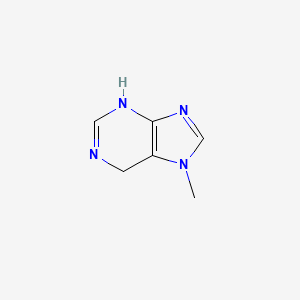
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
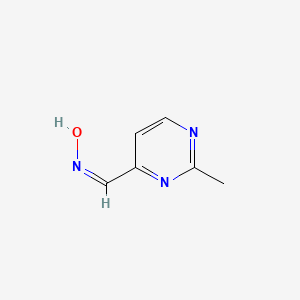
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
